molecular formula C20H24O4 B1254472 Taiwaniaquinone D

Taiwaniaquinone D

Cat. No.: B1254472
M. Wt: 328.4 g/mol
InChI Key: RQYVSWXPOCVYOG-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taiwaniaquinone D is a naturally occurring diterpenoid characterized by its unique 4a-methyltetrahydrofluorene skeleton, an abeo-abietane core structure with fused 6-5-6 carbotricyclic rings and an all-carbon quaternary stereocenter . This compound belongs to the taiwaniaquinoid family, primarily isolated from the conifer Taiwania cryptomerioides and other related plants . Taiwaniaquinoids have attracted significant interest from the synthetic community due to their complex architecture and promising biological properties . Research into this compound and its analogs has revealed potent biological activities, particularly in oncology. Synthetic taiwaniaquinoids have demonstrated notable cytotoxicity against various human cancer cell lines . The antitumor mechanism is associated with the generation of reactive oxygen species (ROS), cell cycle arrest in the sub-G1 phase, and the subsequent induction of apoptosis through caspase-9 activation and an increased Bax/Bcl-2 ratio . Given its promising bioactivity, this compound serves as a valuable reference standard and a critical intermediate in the asymmetric total synthesis of other complex abeo-abietane-type diterpenoids . Its intricate structure makes it a challenging and interesting target for novel synthetic route development, utilizing key reactions such as the intramolecular Heck reaction and cationic cyclization . SPECIFICATIONS • Product Type: Small Molecule, Natural Product • Source: Semi-synthetic or Full Synthetic • Intended Use: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. RESEARCH APPLICATIONS • Lead compound in anticancer drug discovery and mechanistic studies . • Chemical reference standard for natural product identification and analysis. • Key intermediate for the asymmetric synthesis of related diterpenoids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(4aS)-8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-3,4-dihydro-2H-fluorene-9-carbaldehyde

InChI

InChI=1S/C20H24O4/c1-10(2)12-15(22)13-11(9-21)18-19(3,4)7-6-8-20(18,5)14(13)17(24)16(12)23/h9-10,22H,6-8H2,1-5H3/t20-/m1/s1

InChI Key

RQYVSWXPOCVYOG-HXUWFJFHSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3=C2C=O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3=C2C=O)(C)C)C)O

Synonyms

taiwaniaquinone D

Origin of Product

United States

Natural Occurrence, Isolation Methodologies, and Advanced Characterization

Botanical Sources and Biogeographical Distribution Studies

Occurrence in Taiwania cryptomerioides and Related Conifers

The primary natural source of Taiwaniaquinone D is Taiwania cryptomerioides Hayata, a conifer species endemic to Taiwan. scispace.comiiserkol.ac.invulcanchem.com This compound has been successfully isolated from both the leaves and bark of T. cryptomerioides. vulcanchem.comacs.orgnih.govnih.gov The taiwaniaquinoids, including this compound, are characteristic secondary metabolites found in East Asian conifers. scispace.com While T. cryptomerioides is a significant source, related abeo-abietane diterpenoids have also been identified in other coniferous species such as Thuja standishii and in plants from the Lamiaceae family like Salvia dichroantha, indicating the presence of similar structural scaffolds in a broader range of plants. scispace.comiiserkol.ac.in

Research on Distribution and Concentration in Plant Tissues

Studies investigating the chemical composition of Taiwania cryptomerioides have explored the distribution of various bioactive compounds within the tree's tissues. Research on heartwood formation highlights the notable accumulation of bioactive compounds in the transition zone and heartwood. tandfonline.com Although detailed quantitative data on the precise concentration and distribution of this compound across all specific plant tissues (leaves, bark, sapwood, heartwood, roots) and at different developmental stages is not extensively provided in the available literature, its isolation from both leaves and bark confirms its presence in these parts. vulcanchem.comacs.orgnih.govnih.gov It is understood that the distribution of extractives within a tree trunk can be heterogeneous. nchu.edu.tw

Methodologies for Isolation and Purification from Natural Sources

The process of obtaining pure this compound from its natural sources involves a series of isolation and purification steps.

Extraction Techniques from Plant Material (e.g., bark extracts)

Extraction is the initial critical step to liberate this compound and other compounds from the plant matrix. Conventional methods commonly employed for extracting bioactive compounds from botanical sources include maceration, percolation, Soxhlet extraction, and hydrodistillation. iipseries.orgarcjournals.org More modern and efficient techniques such as microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) are also utilized in natural product isolation. iipseries.orgarcjournals.orgdergipark.org.tr While the specific solvents and detailed protocols used for the extraction of this compound may vary between studies, research on T. cryptomerioides constituents mentions the use of methanol (B129727) for root extracts and dichloromethane (B109758) (DCM) in certain procedures. nih.govdeepdyve.com Bark extracts have been a documented source from which taiwaniaquinones, including this compound, have been isolated. acs.orgnih.govnih.gov

Chromatographic Separation Strategies (e.g., Column Chromatography, HPLC)

Following extraction, chromatographic techniques are indispensable for separating this compound from the often complex mixture of co-extracted compounds. Column chromatography (CC), frequently employing silica (B1680970) gel as the stationary phase, is a widely used method for the purification of natural products. deepdyve.comresearchgate.netmasterorganicchemistry.com High-Performance Liquid Chromatography (HPLC) offers higher resolution and is a powerful tool for both analytical profiling and preparative separation of compounds in plant extracts. tandfonline.commasterorganicchemistry.com These chromatographic methods exploit the differences in the partitioning behavior of compounds between a mobile phase and a stationary phase to achieve separation. bnmv.ac.in Specific purification procedures for related compounds mention the use of column chromatography with solvent systems such as ethyl acetate (B1210297) in light petroleum. deepdyve.com

Methodological Aspects of Structural Elucidation and Absolute Configuration Determination

The determination of the chemical structure of this compound relies heavily on advanced spectroscopic techniques. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for discerning the arrangement of atoms and their connectivity within the molecule. nih.govdeepdyve.com Mass spectrometry (MS), such as Electron Ionization Mass Spectrometry (EI-MS), provides crucial information regarding the molecular mass and fragmentation patterns, which aid in structural confirmation. nih.gov Infrared (IR) spectroscopy is used to identify the presence of key functional groups like hydroxyl and carbonyl moieties through their characteristic absorption bands. nih.govdeepdyve.com

Establishing the absolute configuration of chiral centers within this compound is a critical step in its complete characterization. Methodologies for absolute configuration determination include X-ray diffraction analysis, although this requires the availability of suitable single crystals. mdpi.comlibretexts.org Chemical correlation with compounds of known absolute configuration and NMR-based methods utilizing chiral derivatizing agents or chiral environments are also employed. mdpi.commasterorganicchemistry.comlibretexts.orgsioc-journal.cn Available research reports the optical rotation of this compound, with a recorded value of [α]D²²: -5.6° (c 0.54) thieme-connect.com, which is an important physical constant related to its stereochemistry. Furthermore, the successful asymmetric total synthesis of (-)-Taiwaniaquinone D using techniques like the intramolecular asymmetric Heck reaction represents a significant contribution to confirming its absolute stereochemistry. researchgate.net

Data Tables

Based on the information from the search results, key characterization data for this compound can be presented in a table format. While a single source containing all data is not available, the following table compiles reported properties:

PropertyValueMethod UsedSource
Molecular FormulaC₂₀H₂₄O₄Computed vulcanchem.com
Molecular Weight328.4 g/mol Computed vulcanchem.com
IUPAC Name(4aS)-8-hydroxy-1,1,4a-trimethyl-5,6-dioxo-7-propan-2-yl-3,4-dihydro-2H-fluorene-9-carbaldehydeComputed vulcanchem.com
Standard InChIInChI=1S/C20H24O4/c1-10(2)...Computed vulcanchem.com
Standard InChIKeyRQYVSWXPOCVYOG-HXUWFJFHSA-NComputed vulcanchem.com
Optical Rotation ([α]D)-5.6° (c 0.54) at 22°CPolarimetry thieme-connect.com
IR Absorption Bands1648, 1592, 1460 cm⁻¹ (neat)IR Spectroscopy deepdyve.com
¹H NMR DataSpecific peaks reported in sourceNMR Spectroscopy deepdyve.com
¹³C NMR DataSpecific peaks reported in sourceNMR Spectroscopy deepdyve.com
EI-MS FragmentsCharacteristic fragments reported in sourceMass Spectrometry nih.gov

Detailed Research Findings

Significant research findings concerning this compound highlighted in the provided literature include:

Confirmation of its natural occurrence in Taiwania cryptomerioides, isolated from both leaves and bark. vulcanchem.comacs.orgnih.govnih.gov

Characterization of its unique diterpene structure with a fused 6-5-6 ring system and an all-carbon quaternary center, classifying it within the abeo-abietane taiwaniaquinoids. scispace.comiiserkol.ac.invulcanchem.com

Successful structural elucidation through comprehensive spectroscopic analysis. nih.govnih.govnih.govdeepdyve.comthieme-connect.com

Determination of its optical rotation, providing insight into its stereochemical nature. thieme-connect.com

Advancements in synthetic chemistry leading to the total synthesis of this compound, including asymmetric approaches that help confirm its absolute configuration. scispace.comresearchgate.netresearchgate.netresearchgate.net

Evaluation of this compound for potential biological activities, such as in vitro antitumoral cytotoxic activity against certain cancer cell lines. nih.govresearchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a crucial tool for determining the planar structure and relative stereochemistry of taiwaniaquinoids. Both 1D NMR, such as ¹H NMR and ¹³C NMR, and 2D NMR techniques are employed. acs.orgnih.govcore.ac.uknih.govrsc.org Detailed analysis of chemical shifts, coupling constants, and correlations observed in experiments like COSY, HSQC, HMBC, and NOESY allows for the assignment of signals to specific atoms and the mapping of connectivity within the molecule. acs.orgnih.gov For instance, ¹H and ¹³C NMR spectra provide characteristic signals for the different functional groups and carbon framework of this compound, including the resonances for the methoxy (B1213986) group, isopropyl group, methyl groups, and the carbons of the quinone and fluorene (B118485) moieties. deepdyve.com

Mass Spectrometry (MS) Techniques for Structural Analysis

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its molecular formula and structural subunits. iiserkol.ac.incaltech.edunih.govdeepdyve.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Low-Resolution Mass Spectrometry (LRMS) have been utilized in the characterization of taiwaniaquinoids. iiserkol.ac.innih.govdeepdyve.com HRMS, in particular, allows for the determination of the exact mass, which helps in confirming the elemental composition of the compound. deepdyve.com Analysis of fragmentation patterns in MS can also provide clues about the connectivity of atoms and the presence of specific structural features.

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable for determining the absolute configuration of chiral molecules like this compound. mdpi.comsemanticscholar.orgwiley.comyoutube.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, while ORD measures the rotation of plane-polarized light as a function of wavelength. mdpi.comyoutube.com The characteristic curves obtained from ECD and ORD spectra, particularly the presence of Cotton effects (changes in the sign of rotation or ellipticity near absorption bands), can be compared with theoretically calculated spectra or empirical rules to assign the absolute stereochemistry at chiral centers. mdpi.comsemanticscholar.orgyoutube.com The structures of taiwaniadducts I, J, and L, some of which co-occur with taiwaniaquinoids, were identified using a combination of detailed NMR spectroscopic analysis and ECD calculations. nih.gov

X-ray Crystallography Applications in Research

X-ray crystallography is a definitive method for determining the solid-state three-dimensional structure and absolute configuration of crystalline compounds. capes.gov.brnih.govresearchgate.netnih.gov While obtaining suitable crystals of natural products can sometimes be challenging, X-ray diffraction analysis has been successfully applied in the study of taiwaniaquinoids and related compounds to unequivocally establish their stereochemistry. capes.gov.brnih.govresearchgate.netnih.gov For example, the absolute configuration of (+)-taiwaniadduct J was confirmed through enantioselective total synthesis and X-ray analysis. nih.gov Similarly, X-ray diffraction has been used to confirm the structure and absolute stereochemistry of intermediates in the synthesis of taiwaniaquinoids, aiding in the development of synthetic routes. nih.govnih.govacs.org

Co-occurrence and Isolation of Related Taiwaniaquinoid Congeners

This compound is part of a larger family of taiwaniaquinoids that are isolated from Taiwania cryptomerioides and other plant sources, such as Salvia dichroantha Stapf and Thuja standishii. scispace.comiiserkol.ac.in These congeners share the characteristic abeo-abietane skeleton but vary in their oxidation state, substituents, and stereochemistry. scispace.comiiserkol.ac.incaltech.edu

Studies on the leaves and bark of T. cryptomerioides have led to the isolation of numerous taiwaniaquinoids, including taiwaniaquinones A, B, C, E, F, G, and H, as well as taiwaniaquinols A, B, C, D, E, and F. scispace.comresearchgate.net this compound was isolated alongside Taiwaniaquinone E from leaf extracts. scispace.comresearchgate.net The bark extracts have also yielded several taiwaniaquinones and taiwaniaquinols. scispace.comresearchgate.net

The isolation process often yields a mixture of these related compounds, which are then separated using chromatographic techniques. The co-occurrence of these congeners suggests potential biosynthetic relationships, with some compounds possibly being precursors or degradation products of others. scispace.comresearchgate.netresearchgate.net For instance, some taiwaniaquinoids are believed to arise from a common abietane (B96969) skeleton through rearrangement and oxidation processes. caltech.eduresearchgate.net

The structural diversity within the taiwaniaquinoid family is illustrated by the different oxidation levels (quinones vs. quinols) and variations in the substitution patterns and stereocenters. scispace.com Researchers have also isolated related compounds like dichroanals A and B and dichroanone from Salvia dichroantha, which also possess a rearranged abietane skeleton. scispace.comiiserkol.ac.incaltech.edu Standishinal, another abeo-abietane diterpenoid, has been isolated from Thuja standishii. scispace.comiiserkol.ac.in

The study of these co-occurring congeners is important for understanding the full spectrum of natural products produced by these plants and for exploring their potential biological activities.

Compound NamePubChem CID
This compound11290884
Taiwaniaquinone ANot readily available in provided text
Taiwaniaquinone ENot readily available in provided text
Taiwaniaquinol DNot readily available in provided text
Taiwaniaquinol BNot readily available in provided text
DichroanoneNot readily available in provided text
Taiwaniaquinone HNot readily available in provided text
Taiwaniadduct JNot readily available in provided text
Taiwaniadduct INot readily available in provided text
Taiwaniadduct LNot readily available in provided text
trans-Ozic acidNot readily available in provided text
StandishinalNot readily available in provided text
Dichroanal ANot readily available in provided text
Dichroanal BNot readily available in provided text

This compound is a significant member of the taiwaniaquinoid family, a group of naturally occurring diterpenoids known for their distinctive rearranged abietane skeleton. This compound and its congeners have attracted scientific interest primarily due to their unique chemical structures featuring a capes.gov.brcapes.gov.bracs.org-fused ring system and often an all-carbon quaternary stereocenter. scispace.comiiserkol.ac.incaltech.edunih.gov

Biosynthetic Pathways and Biogenetic Investigations

Proposed Biogenetic Derivations from Abietane (B96969) Diterpenoids

A central theme in the proposed biogenesis of taiwaniaquinoids from abietane diterpenoids is the contraction of the B-ring and the formation of the characteristic [6-5-6] fused ring system. acs.orgnih.govrsc.org Several biogenetic proposals have been put forth, often drawing parallels from successful synthetic transformations that mimic plausible biological processes. scispace.comnih.gov

Ring Contraction Mechanisms

Ring contraction, particularly of the B-ring of the abietane precursor, is a key step in the proposed biosynthesis of the taiwaniaquinoid skeleton. acs.orgnih.govrsc.org One proposed mechanism involves a pinacol (B44631) rearrangement of a 6,7-diol derivative of an abietane precursor like 6,7-dehydroferruginol. nih.gov This rearrangement could theoretically lead to a cyclopentane (B165970) carboxaldehyde, a potential intermediate for C20 taiwaniaquinoids such as Taiwaniaquinone D. nih.gov However, experimental attempts to confirm this specific pinacol rearrangement in a biogenetic context have not been successful. nih.gov

Another ring contraction strategy explored in synthetic studies, and potentially relevant to biosynthesis, involves the Wolff rearrangement of an α-diazoketone derived from a 6-6-6 tricyclic precursor. rsc.orgnih.govntu.ac.uk This rearrangement can yield the 6-5-6 tricyclic core found in taiwaniaquinoids. rsc.orgnih.govntu.ac.uk

Oxidative Cleavage and Rearrangement Processes

Oxidative cleavage reactions play a crucial role in breaking down the abietane skeleton to facilitate rearrangement and ring contraction. A plausible pathway involves the oxidative cleavage of a vicinal diol, such as one derived from ferruginoldiol. scispace.comresearchgate.net This cleavage can lead to seco-abietane intermediates. scispace.comnih.gov

Rearrangement processes, in addition to pinacol and Wolff rearrangements, have been proposed. A benzilic acid rearrangement of a hydroxydione (B1218875) intermediate has also been suggested and experimentally supported in synthetic studies as a route to the taiwaniaquinoid skeleton, particularly for C19 congeners like taiwaniaquinone H, which involves the loss of a carbon unit. scispace.comnih.govrsc.orgresearchgate.net

Role of Seco-Abietane Dialdehydes and Cyclic Aldol (B89426) Intermediates

Seco-abietane dialdehydes, resulting from the oxidative cleavage of the C6-C7 double bond in abietane precursors like 6,7-dehydroferruginol, are considered key intermediates in the biogenesis of taiwaniaquinoids. nih.govmdpi.com These dialdehydes can undergo cyclization to form the characteristic taiwaniaquinoid skeleton. mdpi.com

One proposed mechanism for the cyclization of seco-abietane dialdehydes involves an intramolecular aldol condensation. nih.govmdpi.comkhanacademy.orgyoutube.com This process could lead to the formation of a cyclic aldol intermediate. mdpi.com Subsequent elimination reactions from this cyclic aldol intermediate, such as the elimination of formic acid, can yield the rearranged 4a-methyltetrahydrofluorene skeleton found in taiwaniaquinoids. mdpi.comresearchgate.netresearchgate.net This acid-mediated cyclization of seco-abietane dialdehydes has been experimentally shown to produce taiwaniaquinoid derivatives in good yields and is postulated as a new biogenetic pathway. mdpi.comresearchgate.net

Enzymatic Mechanisms and Catalysis in Taiwaniaquinone Biosynthesis

While the proposed biogenetic pathways outline the chemical transformations involved, the specific enzymatic mechanisms and catalysts responsible for these steps in living organisms are not yet fully elucidated. Biosynthesis of complex natural products like diterpenoids typically involves a suite of enzymes, including terpene synthases and cytochrome P450 monooxygenases, which catalyze cyclizations and oxidative modifications, respectively. researchgate.netbeilstein-journals.org Given the oxidative cleavage and rearrangement steps proposed in taiwaniaquinone biosynthesis, enzymes such as dioxygenases or P450 enzymes are likely involved in catalyzing these transformations. scispace.comresearchgate.netresearchgate.net However, specific enzymes directly linked to the biosynthesis of this compound have not been definitively identified and characterized.

Precursor Incorporation Studies and Isotopic Labeling Approaches

Precursor incorporation studies, particularly using isotopic labeling, are powerful tools for tracing the flow of atoms from a precursor molecule into a natural product and can provide experimental support for proposed biosynthetic pathways. researchgate.netbiorxiv.orgnih.govsilantes.comnih.govnih.gov While general isotopic labeling techniques have been applied to study various biosynthetic pathways in plants and microorganisms, specific studies detailing the incorporation of isotopically labeled abietane precursors into this compound in Taiwania cryptomerioides were not prominently found in the search results. researchgate.netbiorxiv.orgnih.govescholarship.org Such experiments would be crucial for providing direct evidence for the proposed biogenetic route from abietanes and for identifying specific intermediates.

Genetic and Transcriptomic Basis of Biosynthesis in Producing Organisms

Comparative Biogenetic Analyses within the Taiwaniaquinoid Family

The biogenesis of taiwaniaquinoids is hypothesized to proceed from abietane-type diterpenes, such as (-)-ferruginol or (-)-abietic acid. nih.govgithub.io These C20 precursors undergo a series of enzymatic transformations, including oxidation, cleavage, and rearrangement, to yield the characteristic 6-5-6 fused ring system of the taiwaniaquinoids. thegoodscentscompany.comnih.govchem960.comnih.govgithub.io

Several key steps and intermediates have been proposed in the comparative biogenetic pathways leading to different taiwaniaquinoids. One prominent hypothesis involves the oxidative cleavage of a double bond in the abietane skeleton, such as the C6-C7 or C7-C8 bond. nih.govchem960.comgithub.ionih.gov This cleavage can lead to seco-abietane intermediates, which then undergo cyclization and rearrangement.

Another proposed pathway involves a pinacol-type rearrangement of a 6,7-diol derived from an abietane precursor. This rearrangement could potentially lead to a cyclopentane carboxaldehyde intermediate, a possible precursor to C20 taiwaniaquinoids like Taiwaniaquinone A and this compound. github.io However, experimental confirmation for this specific conjecture has been noted as challenging. github.io

Benzilic acid rearrangement has been implicated in the biogenesis of C19 taiwaniaquinoids, such as Taiwaniaquinone H, from C20 diterpenoid precursors. nih.govnih.gov This type of rearrangement involves the transformation of a 1,2-dione into an alpha-hydroxy carboxylic acid, followed by decarboxylation. nih.govnih.gov

Other proposed mechanisms contributing to the diversity within the taiwaniaquinoid family include Wolff-type rearrangements, which can effect B ring contraction of the abietane skeleton, and Friedel-Crafts-type cyclizations. nih.govgithub.ionih.gov Synthetic efforts aimed at replicating these proposed biogenetic transformations have provided valuable insights into their feasibility and potential mechanisms in nature. thegoodscentscompany.comnih.govchem960.comwikipedia.orgnih.govgithub.iolibretexts.orgnih.govreddit.comresearchgate.netnih.govthegoodscentscompany.comnih.gov For instance, the successful transformation of an abietane skeleton into the 4a-methyltetrahydrofluorene skeleton under laboratory conditions supports the plausibility of this process occurring biogenetically. nih.gov

Comparative analyses of the structures of isolated taiwaniaquinoids, such as this compound, Taiwaniaquinone A, Taiwaniaquinone E, Taiwaniaquinol B, and dichroanone, reveal variations in oxidation states, presence of functional groups (e.g., aldehydes, ketones, hydroxyls, methoxy (B1213986) groups), and the specific arrangement of the fused ring system. These structural differences are a direct reflection of the divergent enzymatic steps and rearrangement processes that occur during their biosynthesis from common abietane precursors.

Research findings from various studies have contributed to piecing together the complex biogenetic puzzle. For example, studies on the isolation of abietane-type diterpenes alongside taiwaniaquinoids from Taiwania cryptomerioides provide phytochemical evidence supporting the proposed biosynthetic links. Furthermore, the development of synthetic routes that mimic proposed biogenetic pathways allows for the generation of various taiwaniaquinoid skeletons and provides experimental validation for hypothetical transformations. thegoodscentscompany.comnih.govchem960.comwikipedia.orgnih.govgithub.iolibretexts.orgnih.govreddit.comresearchgate.netnih.govthegoodscentscompany.comnih.gov

While a complete and universally accepted detailed enzymatic pathway for every taiwaniaquinoid, including this compound, is still under investigation, the comparative biogenetic analyses strongly suggest a common origin from abietane diterpenoids and highlight the crucial roles of oxidative modifications and skeletal rearrangements in generating the structural diversity observed in this fascinating family of natural products.

Chemical Synthesis Strategies and Analog Design

Total Synthesis Methodologies for Taiwaniaquinone D

The total synthesis of this compound has been approached through several innovative methodologies, each with its own strategic advantages in constructing the complex molecular architecture.

Retrosynthetic Analyses and Key Strategic Disconnections

Retrosynthetic analysis of this compound reveals several key disconnections that have formed the basis of various synthetic routes. A common strategy involves disconnecting the molecule at the C9-C10 bond of the central five-membered ring. This leads to precursors that can be cyclized to form the tricyclic core. Another approach involves the formation of the A and C rings separately, followed by a final cyclization to construct the B ring. These strategies often rely on powerful carbon-carbon bond-forming reactions to assemble the intricate framework.

Application of Key Cyclization Reactions

Several powerful cyclization reactions have been employed as key steps in the total synthesis of this compound and its analogs. These reactions have proven effective in constructing the central five-membered ring and establishing the correct stereochemistry.

The Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones, has been a cornerstone in the synthesis of various cyclopentenone-containing natural products, including this compound. researchgate.netmdpi.comwikipedia.org Lewis acid-catalyzed Nazarov-type cyclizations of arylvinylcarbinols have been successfully utilized to construct the indane core of taiwaniaquinoids. researchgate.net This reaction proceeds under mild conditions and offers a high degree of control over the stereochemistry of the newly formed ring. researchgate.net

A notable variant, the aromatic Nazarov reaction, is particularly well-suited for constructing the indanone or indene (B144670) moieties present in the taiwaniaquinoid family. acs.org In some synthetic approaches, a novel aromatic Nazarov cyclization that directly produces indenyl triflates has been developed, providing a more direct route to key intermediates. acs.org This "Nazarov triflation" proceeds by treating an aryl vinyl ketone with triflic anhydride (B1165640) in the presence of a hindered base. acs.org This method has been shown to be highly efficient in forming the central five-membered ring of the taiwaniaquinoid skeleton. acs.org

Reaction Key Features Application in this compound Synthesis
Lewis Acid-Catalyzed Nazarov-Type Cyclization Employs arylvinylcarbinols as precursors. researchgate.netConstruction of the central indane core. researchgate.net
Aromatic Nazarov Cyclization Well-suited for forming indanone or indene moieties. acs.orgKey step in building the tricyclic framework. acs.orghku.hk
Nazarov Triflation Directly produces indenyl triflates from aryl vinyl ketones. acs.orgProvides a concise route to key synthetic intermediates. acs.org

The intramolecular Heck reaction has emerged as a powerful tool for the synthesis of complex cyclic systems and has been successfully applied to the total synthesis of this compound. researchgate.net This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new carbon-carbon bond and a cyclic structure. uwindsor.caprinceton.edu

In the context of this compound synthesis, an intramolecular Heck reaction has been used to forge the carbocyclic core in a concise and stereoselective manner. researchgate.net Asymmetric variants of the intramolecular Heck reaction have also been developed, enabling the enantioselective synthesis of diterpenoids like (-)-Taiwaniaquinone D. researchgate.netnih.gov These asymmetric approaches often employ chiral ligands to control the stereochemical outcome of the cyclization, leading to the formation of specific enantiomers. researchgate.netchim.itdntb.gov.ua The development of enantioselective Heck reactions has been a significant advancement, allowing for the construction of chiral tertiary and quaternary stereocenters with high enantiomeric excess. dntb.gov.uauwindsor.carsc.org

Reaction Catalyst/Reagents Key Transformation
Intramolecular Heck ReactionPd(II) catalystFormation of the tricyclic core from an acyclic precursor. researchgate.net
Asymmetric Intramolecular Heck ReactionPd(0) with chiral ligandsEnantioselective synthesis of (-)-Taiwaniaquinone D. researchgate.netnih.gov

Acid-promoted Friedel-Crafts type reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds to aromatic rings. rsc.orgnih.govsemanticscholar.org In the synthesis of this compound and related diterpenoids, intramolecular Friedel-Crafts acylation and alkylation reactions have been utilized as key steps to construct the tricyclic skeleton. rsc.orgnih.gov

These reactions typically involve the treatment of a suitable precursor containing both an aromatic ring and an electrophilic moiety (such as an acyl or alkyl group) with a strong acid. nih.gov This promotes an intramolecular cyclization to form the fused ring system. For instance, a domino Friedel-Crafts acylation/alkylation reaction has been identified as a significant step in the formal total syntheses of (±)-taiwaniaquinol B and (±)-dichroanone, which are structurally related to this compound. rsc.orgnih.gov The choice of acid catalyst is crucial for the success of these reactions, with Lewis acids and strong Brønsted acids being commonly employed. nih.gov

Palladium-catalyzed reductive cyclizations have provided an alternative and efficient strategy for the synthesis of the 4a-methyltetrahydrofluorene core of diterpenoids like dichroanal B and dichroanone, which share a similar framework with this compound. This approach involves the cyclization of a substituted 2-(2-bromobenzyl)methylene cyclohexane (B81311) derivative in the presence of a Pd(0) catalyst to form a key hexahydrofluorenone intermediate. This methodology has been instrumental in achieving concise syntheses of these natural products.

Approaches to the All-Carbon Quaternary Stereocenter Construction

A significant challenge in the synthesis of this compound and related compounds is the construction of the all-carbon quaternary stereocenter at the C4a position. acs.orgrsc.org This structural feature, where a carbon atom is bonded to four other carbon substituents, requires precise stereocontrol. nih.gov

One of the most successful strategies involves the use of palladium-catalyzed asymmetric conjugate addition reactions. acs.orgresearchgate.net In a formal synthesis of (+)-dichroanone and (+)-taiwaniaquinone H, the key all-carbon quaternary stereocenter was constructed via the asymmetric conjugate addition of an arylboronic acid to 3-methyl-2-cyclohexenone. acs.org This reaction was catalyzed by a palladium(II) complex with a chiral (S)-tert-butylpyridinooxazoline ligand, which effectively controlled the facial selectivity of the addition, leading to the desired enantiomer in high yield and enantiomeric excess. acs.org

Other powerful methods for assembling this motif include palladium-catalyzed asymmetric allylic alkylation reactions of unstabilized enolates. nih.govresearchgate.netcaltech.edu These methods have been instrumental in the total synthesis of various natural products containing quaternary centers and have been applied in strategies targeting the taiwaniaquinoid family. researchgate.netcaltech.edu For instance, an asymmetric palladium-catalyzed allylation was a key step in an early synthesis of (+)-dichroanone. acs.org The strategic selection of the chiral ligand is crucial in these catalytic systems to achieve high levels of stereocontrol. nih.gov

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the total synthesis of this compound. The first asymmetric total synthesis of (+)-taiwaniaquinol D and its corresponding oxidized product, (−)-Taiwaniaquinone D, was accomplished using an intramolecular asymmetric Heck reaction as the key stereochemistry-defining step. researchgate.net This palladium(II)-catalyzed reaction successfully formed the tricyclic core and established the absolute stereochemistry of the molecule. The resulting intermediate was then advanced to the final natural products. researchgate.net

Beyond the Heck reaction, a variety of other enantioselective and diastereoselective methods have been developed for the taiwaniaquinoid family. These include:

Asymmetric Conjugate Addition : As detailed previously, the palladium-catalyzed asymmetric conjugate addition of arylboronic acids provides a highly effective route to establish the quaternary stereocenter with excellent enantioselectivity. acs.orgresearchgate.net

Enantiospecific Electrocyclization : A thermal 6π electrocyclization has been used for the enantiospecific synthesis of related compounds like (−)-taiwaniaquinone H and (−)-dichroanone. rsc.orgnih.gov This approach leverages the stereochemistry of a chiral precursor to dictate the outcome of the cyclization.

Other Catalytic Methods : Additional strategies reported for asymmetric taiwaniaquinoid synthesis include enantioselective Tsuji allylation and iridium-catalyzed C-H borylation followed by palladium-catalyzed asymmetric α-arylation. researchgate.net

These diverse approaches highlight the range of modern catalytic methods available to control the complex stereochemical landscape of this compound and its congeners.

Table 3: Summary of Enantioselective Strategies for Taiwaniaquinoids

Method Key Transformation Target Compound(s) Reference
Intramolecular Asymmetric Heck Reaction Pd(II)-catalyzed cyclization (−)-Taiwaniaquinone D, (+)-Taiwaniaquinol D researchgate.net
Asymmetric Conjugate Addition Pd(II)-catalyzed addition of an arylboronic acid Formal synthesis of (+)-Dichroanone, (+)-Taiwaniaquinone H acs.orgresearchgate.net
Thermal 6π Electrocyclization Enantiospecific pericyclic reaction (−)-Taiwaniaquinone H, (−)-Dichroanone rsc.orgnih.gov
Asymmetric α-Arylation Ir-catalyzed borylation and Pd-catalyzed arylation (−)-Taiwaniaquinone H, (−)-Taiwaniaquinol B researchgate.net

Semi-Synthesis and Chemical Derivatization for Research Purposes

Chemical Modification of Natural Precursors

Semi-synthesis, which utilizes abundant, naturally occurring compounds as starting materials, offers a highly efficient pathway to enantiopure complex molecules like taiwaniaquinoids. ugr.esrsc.org This approach is particularly advantageous as the natural precursors often possess the correct absolute stereochemistry and a significant portion of the required molecular framework, thereby reducing the number of synthetic steps. ugr.es

Abietic acid, a readily available diterpene, has been identified as a valuable starting material for the semi-synthesis of taiwaniaquinoids. ugr.es Its inherent structure simplifies the process of creating the complex ring system of the target molecules. Researchers have successfully used abietic acid to produce not only natural taiwaniaquinoids but also novel, unnatural derivatives. ugr.es These semi-synthetic analogs, such as those featuring bromine substituents on the aromatic ring, have been synthesized for research purposes, including the evaluation of their in vitro antiproliferative activity against various cancer cell lines. ugr.es This strategy of "copy, edit, and paste" from nature allows for the streamlined production of complex structures and the exploration of structure-activity relationships through targeted chemical modifications. ugr.esuzh.ch

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of analogs and derivatives of this compound is intrinsically linked to the development of flexible synthetic strategies that allow for the modification of its complex tricyclic core. Researchers have explored various methodologies to access not only the natural product itself but also a range of structural variants, enabling further investigation into their properties.

A key approach has been the use of powerful cyclization reactions to construct the 6-5-6 fused ring system characteristic of the taiwaniaquinoid family. One notable strategy involves a Lewis acid-catalyzed Nazarov-type cyclization of aryldiallylcarbinols, which efficiently generates the carbotricyclic core. This method's flexibility has been demonstrated by its application in the total syntheses of several taiwaniaquinoids, showcasing its potential for creating diverse analogs. researchgate.net Another powerful tool is the acid-catalyzed polyene cyclization, which can rapidly assemble the fused ring system, although control of stereochemistry, such as the A/B ring junction, can be a challenge. researchgate.net

Divergent synthetic approaches have also been instrumental in generating a variety of taiwaniaquinoids from a common intermediate. For instance, a strategy employing a Bi(OTf)₃-catalyzed cationic cyclization and a Wolff-type ring contraction as key steps was used to assemble an advanced intermediate with a trans A/B ring junction. This intermediate served as a branching point for the synthesis of several natural products, including this compound. nih.gov This highlights a rational design principle where a central scaffold is first synthesized and then elaborated to produce a library of related compounds.

Furthermore, enantiospecific syntheses have been developed to produce specific stereoisomers of taiwaniaquinoids. A methodology based on a thermal 6π electrocyclization has been successful in preparing, for the first time, 4a-methylhexahydrofluorene terpenoids with a trans-fused A/B ring system. This method also provides access to analogs with a cis-fused A/B configuration, demonstrating its utility in generating stereochemically diverse derivatives. researchgate.netnih.govrsc.org The analysis of Hammett constants for para-substituted arenes has also enabled the rational design of substrates for highly enantioselective conjugate additions, leading to formal syntheses of taiwaniaquinoid precursors. researchgate.net

Synthetic StrategyKey ReactionsResulting Analogs/Derivatives
Lewis Acid-Catalyzed CyclizationNazarov-type cyclization of aryldiallylcarbinolsVarious taiwaniaquinoids including (±)-Taiwaniaquinone H and (±)-Dichroanone. researchgate.net
Divergent SynthesisCationic cyclization (Bi(OTf)₃), Wolff-type ring contractionRacemic taiwaniaquinones A and F, and taiwaniaquinols B and D. nih.gov
Enantiospecific SynthesisThermal 6π electrocyclization(-)-Taiwaniaquinone G, (-)-Taiwaniaquinone H, and (-)-Dichroanone. researchgate.netnih.gov
Photochemical C-H FunctionalizationSunlight-induced remote C-H functionalization(+)-Taiwaniaquinol A from (-)-Taiwaniaquinone F. researchgate.net

Synthetic Challenges and Methodological Innovations in this compound Chemistry

The synthesis of this compound and its congeners is fraught with challenges, primarily stemming from the structural complexity of the molecule. A major hurdle is the construction of the compact and sterically congested 6-5-6 fused hydrofluorenone skeleton, which contains multiple stereocenters, including an all-carbon quaternary center at the C-10 position.

One of the significant challenges is controlling the stereochemistry of the A/B ring junction, which can exist in either a cis or trans configuration. Early synthetic efforts often resulted in the thermodynamically more stable cis-fused diastereomer, whereas many natural taiwaniaquinoids, including those related to this compound, possess the trans-fused system. researchgate.net Methodological innovations to address this include the development of an enantiospecific route utilizing a thermal 6π electrocyclization, which successfully yielded the A/B trans-configuration for the first time. nih.govrsc.org Similarly, a divergent approach using a Bi(OTf)₃-catalyzed cationic cyclization followed by a Wolff-type ring contraction was key to assembling an advanced intermediate with the desired trans A/B ring junction. nih.gov

Furthermore, the development of novel catalytic systems has been crucial. The use of metal triflates (2 mol%) as catalysts for the cyclization of arylvinylcarbinols under mild conditions represents an efficient and atom-economical innovation for constructing the core structure. researchgate.net These catalytic approaches often proceed through arylallyl carbocationic intermediates. researchgate.net

Synthetic ChallengeMethodological InnovationKey Features
Construction of 6-5-6 Fused Ring SystemLewis acid-catalyzed Nazarov-type cyclization; Acid-catalyzed polyene cyclization.Rapid assembly of the tricyclic core. researchgate.net
Control of A/B Ring Stereochemistry (trans vs. cis)Thermal 6π electrocyclization; Bi(OTf)₃-catalyzed cationic cyclization.Enantiospecific synthesis of the desired trans-fused ring system. nih.govnih.gov
Construction of All-Carbon Quaternary CenterMetal triflate-catalyzed cyclization of arylvinylcarbinols.Efficient formation of the sterically congested C-10 quaternary center. researchgate.net
Overall Synthetic EfficiencyDivergent synthesis from a common intermediate; Protecting-group-free synthesis.Reduces step count and improves overall yield. nih.govresearchgate.net

Principles of Green Chemistry in Synthetic Method Development

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are increasingly being integrated into the complex synthesis of natural products like this compound. yale.edusemanticscholar.org The application of these principles addresses the environmental impact of synthetic chemistry by focusing on aspects such as atom economy, catalysis, and the reduction of waste. acs.org

A core principle of green chemistry is Catalysis , which advocates for the use of catalytic reagents over stoichiometric ones. yale.edu The syntheses of taiwaniaquinoids have seen significant innovation in this area. For example, the use of small quantities (2 mol%) of metal triflates or Bi(OTf)₃ to catalyze key cyclization reactions is a prime example of this principle in action. researchgate.netnih.gov These catalytic processes are more efficient, reduce the amount of chemical waste generated, and often allow for milder reaction conditions, which aligns with the principle of Design for Energy Efficiency . researchgate.netyale.eduacs.org

Atom Economy , which seeks to maximize the incorporation of all materials used in the process into the final product, is another key consideration. acs.org Strategies like tandem reactions, where multiple bond-forming events occur in a single operation, contribute to higher atom economy by minimizing the number of separate purification steps and reducing solvent and material usage.

Furthermore, the choice of solvents and reagents is critical. The principle of Safer Solvents and Auxiliaries encourages making the use of substances like solvents unnecessary or innocuous. yale.eduskpharmteco.com While specific solvent choices for this compound synthesis are not always detailed in the context of green chemistry, the broader trend in organic synthesis is to move towards less hazardous solvents, a principle that can be applied to these synthetic routes. skpharmteco.com The photochemical synthesis of (+)-Taiwaniaquinol A using sunlight is an innovative example of using a renewable energy source and avoiding harsh reagents. researchgate.net

Green Chemistry PrincipleApplication in this compound SynthesisExample
Catalysis Use of sub-stoichiometric amounts of catalysts for key bond-forming reactions.Bi(OTf)₃-catalyzed cationic cyclization; Lewis acid-catalyzed Nazarov-type cyclization. researchgate.netnih.gov
Atom Economy Designing reactions where the maximum number of reactant atoms are incorporated into the product.Tandem acylation-Nazarov cyclization reactions. researchgate.netacs.org
Reduce Derivatives Avoiding the use of temporary protecting/deprotecting groups.Protecting-group-free synthesis of (-)-Taiwaniaquinone F. researchgate.netacs.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure; using alternative energy sources.Use of mild reaction conditions in catalytic cycles; photochemical synthesis using sunlight. researchgate.netyale.edu

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Pharmacophoric Requirements and Key Structural Determinants of Activity

Key structural determinants for the activity of taiwaniaquinoids include the presence of the quinone system, the specific pattern of oxygenation, and the stereochemistry of the molecule. nih.govresearchgate.net The planarity of the aromatic C-ring and the three-dimensional arrangement of the A and B rings contribute to the molecule's interaction with biological macromolecules.

Impact of Functional Group Modifications on Biological Activity Profiles

Role of the Quinone Moiety in Activity

The quinone moiety is a critical feature for the biological activity of many natural and synthetic compounds, often implicated in their cytotoxic effects. nih.govresearchgate.netnih.govresearchgate.net In the context of abietane (B96969) diterpenoids, the ortho-quinone structure is considered a crucial component for cytotoxicity. nih.gov The quinone ring can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis. nih.govnih.gov Furthermore, the electrophilic nature of the quinone moiety allows it to react with cellular nucleophiles, such as thiol groups in proteins and glutathione, potentially disrupting cellular function and signaling pathways. nih.govsemanticscholar.org The cytotoxic activity of various quinone derivatives often correlates with their ability to undergo bioreduction. researchgate.net

Effects of A-, B-, and C-Ring Functionalizations (e.g., halogenation, methylation)

Modifications to the A, B, and C rings of the taiwaniaquinoid scaffold have been shown to significantly influence their biological activity. Studies on synthetic analogs have provided insights into how different functional groups impact cytotoxicity. For instance, the introduction of substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of natural products. nih.govresearchgate.net The introduction of halogen atoms can modify a compound's lipophilicity, membrane permeability, and binding interactions. nih.govnih.gov While specific studies on the systematic halogenation of Taiwaniaquinone D are limited, the general principles suggest that such modifications could lead to analogs with altered and potentially improved cytotoxic profiles.

The table below summarizes the cytotoxic activity of some taiwaniaquinoid derivatives against various cancer cell lines, highlighting the impact of structural modifications.

CompoundModificationCell LineIC50 (µM)
Taiwaniaquinone A---
Taiwaniaquinone F---
Synthetic Analog C36Bromo substituentMCF-7Potent

Influence of Stereochemistry and Absolute Configuration on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral natural products. nih.govnih.govmalariaworld.orgresearchgate.net The specific three-dimensional arrangement of atoms and functional groups is critical for molecular recognition by biological targets such as enzymes and receptors. For taiwaniaquinoids, which possess multiple stereocenters, the absolute configuration is a key determinant of their cytotoxic effects.

Enantioselective total synthesis of taiwaniaquinoids is a major focus of synthetic efforts, aiming to produce enantiomerically pure compounds. researchgate.netrsc.orgrsc.orgnih.gov This is crucial because different enantiomers of a chiral molecule can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other. nih.govmalariaworld.org The precise spatial orientation of the substituents on the nih.govnih.govnih.gov-fused ring system, dictated by the absolute configuration, governs the molecule's ability to fit into the binding site of its biological target.

Computational Approaches in SAR/SMR Elucidation

Computational chemistry offers powerful tools to investigate the SAR and SMR of bioactive molecules, providing insights that can guide the synthesis and evaluation of new analogs. nih.govnih.govmdpi.comphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.complos.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent analogs.

For a QSAR study on this compound and its analogs, a set of structurally diverse compounds with experimentally determined biological activities would be required. Various molecular descriptors, representing the physicochemical properties of the molecules, would be calculated. These descriptors can be classified into several categories:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which describe the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. While specific QSAR models for this compound are not extensively reported in the literature, the application of QSAR to other classes of quinones and natural products has been successful in identifying key structural features for activity. semanticscholar.org Such an approach holds promise for the future rational design of novel taiwaniaquinoid-based therapeutic agents.

Molecular Mechanisms of Biological Action Pre Clinical Research Focus

Identification of Cellular and Subcellular Molecular Targets

Identifying the specific cellular and subcellular targets of a compound is crucial for understanding its mechanism of action stxbp1disorders.org. Pre-clinical investigations aim to pinpoint the molecules and pathways that a compound interacts with to exert its biological effects biobide.com.

Protein-Ligand Interaction Studies (e.g., enzyme inhibition, receptor modulation)

Protein-ligand interactions, such as enzyme inhibition or receptor modulation, are common mechanisms by which small molecules exert their effects nih.govmdpi.comnih.govnih.gov. These interactions can disrupt critical cellular functions or signaling pathways frontiersin.orgnih.govmdpi.comd-nb.info. While general protein-ligand interaction studies are a significant part of drug discovery nih.govfrontiersin.orgnih.govmdpi.comd-nb.infoacs.org, specific detailed protein-ligand interaction studies for Taiwaniaquinone D or related synthetic taiwaniaquinoids like C36, such as enzyme inhibition or receptor modulation profiles, were not prominently featured in the available pre-clinical research data.

Investigation of Aromatase Inhibitory Potential

Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-sensitive cancers, particularly breast cancer nih.govwikipedia.orgmdpi.com. Aromatase inhibitors can be classified based on their structure and mechanism wikipedia.orgmdpi.com. Despite the focus on breast cancer cell lines in some taiwaniaquinoid research, the available pre-clinical data did not include investigations specifically detailing the aromatase inhibitory potential of this compound or the synthetic taiwaniaquinoid C36.

Modulation of Intracellular Signaling Pathways

Taiwaniaquinoids have been shown to modulate intracellular signaling pathways, leading to significant cellular outcomes, particularly in cancer cells. Studies on synthetic analogs like C36 have provided evidence for their impact on processes such as apoptosis and cell cycle regulation.

Apoptosis Induction Mechanisms and Associated Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and is often dysregulated in cancer nih.govmdpi.comuevora.pt. Inducing apoptosis in cancer cells is a key strategy in cancer therapy nih.gov. Apoptosis can be triggered through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways, both converging on the activation of caspases nih.govmdpi.comuevora.pt.

Pre-clinical research on the synthetic taiwaniaquinoid C36 demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells researchgate.net. The underlying mechanism of the apoptotic effects of C36 was found to be linked to the activation of caspase 9 researchgate.net. Additionally, treatment with C36 resulted in a rise in the Bax/Bcl-2 ratio researchgate.net. Caspase 9 is a key initiator caspase in the intrinsic apoptotic pathway, which is regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 nih.govmdpi.comuevora.pt. An increased Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspase 9 and executioner caspases, ultimately resulting in apoptosis nih.govmdpi.comuevora.pt. These findings suggest that this synthetic taiwaniaquinoid induces apoptosis primarily through the intrinsic, mitochondria-dependent pathway.

Cell Cycle Regulation and Arrest Studies

Cell cycle regulation is tightly controlled, and its dysregulation is a hallmark of cancer researcher.lifenih.govnih.gov. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific phases (e.g., G1, S, G2/M) or by causing DNA damage that leads to arrest or apoptosis researcher.lifenih.govnih.gov.

Studies investigating the effects of the synthetic taiwaniaquinoid C36 on MCF-7 cell cycle distribution revealed a concentration-dependent increase in the Sub-G1 cell population ugr.esresearchgate.net. The Sub-G1 phase typically represents cells with fragmented DNA, which is characteristic of apoptosis ugr.es. After 12 hours of induction, the Sub-G1 fraction progressively increased with increasing C36 concentration compared to control cells ugr.es. At 48 hours, this increase was observed even at lower concentrations, with the highest percentages of the Sub-G1 population reaching 90% and 86.7% at 2xIC50 after 24 and 48 hours, respectively ugr.es. This significant increase in the Sub-G1 population indicates that the compound effectively induces DNA fragmentation and apoptosis, which consequently impacts the distribution of cells across the cell cycle phases.

Here is a data table summarizing the effect of C36 on the Sub-G1 cell population in MCF-7 cells:

C36 ConcentrationTime (h)Sub-G1 Population (%)
Control12Data not specified
Increasing12Progressively increased compared to control ugr.es
0.5xIC5048Increased ugr.es
2xIC502490 ugr.es
2xIC504886.7 ugr.es

Note: Specific control values at 12 hours were not provided in the source text, only that the Sub-G1 fraction increased with C36 treatment compared to control.

Autophagy Modulation Studies

Autophagy is a cellular process involving the degradation and recycling of cellular components, which can play a complex role in cancer, sometimes promoting survival and sometimes contributing to cell death nih.gov. The interplay between apoptosis and autophagy is a subject of ongoing research ugr.es.

Pre-clinical studies specifically examined whether the cytotoxic activity of the synthetic taiwaniaquinoid C36 in MCF-7 cells was related to autophagy ugr.es. These studies were conducted with and without the presence of known autophagy inhibitors, chloroquine (B1663885) (CQ) and 3-methyladenine (B1666300) (3-MA) ugr.es. The results indicated that neither 3-MA nor CQ significantly affected the ability of C36 to reduce cell viability ugr.es. C36 was capable of reducing cell viability to below 20% at its IC50 concentration within 24 hours, irrespective of the presence of these autophagy inhibitors ugr.es. This suggests that autophagy does not appear to be a relevant mechanism by which this synthetic taiwaniaquinoid exerts its cytotoxicity in this context ugr.es.

Anti-inflammatory and Immunomodulatory Signaling (e.g., NLRP3 inflammasome pathways)

Inflammation is a complex biological response, and the NLRP3 inflammasome plays a significant role in mediating this process by regulating the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgbiorxiv.orgmdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in numerous inflammatory disorders. biorxiv.org While general mechanisms of NLRP3 inflammasome activation involve priming signals (upregulating inflammasome components) and activation signals (such as potassium efflux, reactive oxygen species, or lysosomal dysfunction), specific interactions of this compound with this pathway require further detailed investigation. biorxiv.orgnih.gov Research into natural compounds has shown that some can modulate NLRP3 inflammasome activation, often by affecting upstream signaling or components like TXNIP or AMPK. nih.gov The potential for this compound to influence these pathways represents an area of ongoing pre-clinical interest.

Involvement in Oxidative Stress and Redox Cycling

Quinone-like substances, including diterpenoid quinones such as this compound, can participate in redox cycling. researchgate.netresearchgate.netnih.gov Redox cycling involves a process where a compound undergoes a one-electron reduction to form a radical species, which can then react with oxygen to produce superoxide (B77818) radicals (O2•-) while regenerating the parent molecule. researchgate.netnih.gov This cycle can lead to a significant consumption of oxygen and cellular reducing equivalents, ultimately resulting in the formation of reactive oxygen species (ROS) and inducing oxidative stress. nih.govresearchgate.net Oxidative stress can cause cellular damage and has been implicated in the toxicity of various xenobiotics. nih.gov The physical properties of redox cycling compounds, such as their one-electron reduction potentials, are crucial in determining their interaction with cellular reductases and the reactivity of the resulting radicals with oxygen. nih.gov While the general mechanism of quinone redox cycling is understood, the specific involvement and consequences of this compound in this process within biological systems are subjects of pre-clinical study. researchgate.netresearchgate.net

Gene Expression, Proteomic, and Metabolomic Profiling in Response to this compound Treatment

Pre-clinical research often employs 'omics' technologies to gain a comprehensive understanding of a compound's biological effects. Gene expression profiling measures mRNA levels to provide insight into which genes are active under specific conditions, reflecting cellular function and responses to stimuli. verisimlife.com This can reveal differential gene expression patterns indicative of a cell's response to a compound like this compound. verisimlife.com Proteomic analysis focuses on the entire set of proteins expressed in a biological system. ulaval.ca Unlike genomics, the proteome is dynamic and provides direct insight into the functional molecules within a cell. ulaval.ca Proteomic analysis, often using techniques like mass spectrometry, can identify and quantify proteins, assess post-translational modifications, and study protein-protein interactions, offering a deeper understanding of cellular processes influenced by a compound. ulaval.canih.govfrontiersin.orgmdpi.com Metabolomic profiling analyzes the complete set of small-molecule metabolites in a biological sample, providing a snapshot of metabolic activity. nih.govmdpi.comnih.gov This can reveal distinct metabolic profiles associated with different biological states or in response to treatment with a compound. mdpi.comnih.gov While these techniques are standard in pre-clinical research to elucidate the molecular mechanisms of various compounds, specific data on how this compound treatment alters gene expression, proteomic, or metabolomic profiles in relevant cellular or in vivo models would be necessary to detail its effects in these areas.

Epigenetic Modulatory Activities

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.govnih.gov These modifications are dynamic and can be influenced by various factors, including small molecules. nih.govnih.gov Dietary phytochemicals, for instance, have been reported to modulate epigenetic processes, affecting DNA methylation and histone acetylation, which can impact gene expression related to various cellular functions, including those involved in disease pathogenesis. nih.govnih.gov Research into the epigenetic modulatory activities of this compound would investigate its potential to influence these processes, thereby altering gene expression and cellular behavior through epigenetic mechanisms. Such studies could involve examining changes in DNA methylation patterns or histone modification states in response to this compound exposure.

Membrane Interaction and Permeability Studies in Cellular Models

Interactions between small molecules and cellular membranes are fundamental to their biological activity, influencing cellular uptake, distribution, and targeting. nih.gov Studies on membrane interaction and permeability in cellular models aim to understand how a compound associates with lipid bilayers and traverses cellular membranes. nih.govresearchgate.net Techniques such as fluorescence spectroscopy, NMR, and microscopy can provide insights into the binding affinity, location within the membrane, and effects on membrane fluidity or integrity caused by a compound. nih.govresearchgate.net For this compound, understanding its membrane interactions and permeability is crucial for elucidating how it enters cells and reaches its intracellular targets, if any. Pre-clinical studies in this area would involve using model membranes or cellular systems to quantify membrane partitioning and assess the compound's ability to cross the cell membrane.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating Taiwaniaquinone D from other compounds in a mixture, allowing for the assessment of its purity and accurate quantification. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound youtube.com. HPLC methods for this compound typically involve a stationary phase (e.g., silica (B1680970) or octadecyl silica (ODS)) and a mobile phase, which can be an isocratic or gradient system thieme-connect.complos.org. The choice of stationary and mobile phases is critical for achieving adequate separation from impurities and other matrix components. HPLC is commonly employed for purity assessment, ensuring that synthesized or isolated this compound meets the required standards for research applications nih.govmoravek.com. It is also used for the quantitative determination of this compound in various research samples plos.org. For instance, HPLC with a silica column has been reported in the analysis of this compound thieme-connect.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound is a diterpenoid, and its volatility might be limited, GC-MS can be applied, often requiring prior derivatization to increase volatility and thermal stability mdpi.comjfda-online.com. GC-MS provides both chromatographic separation and mass spectral data, allowing for the identification and quantification of this compound based on its retention time and characteristic mass fragmentation pattern nih.govphcogj.com. This technique is valuable for analyzing samples where this compound is present in a volatile matrix or when studying its thermal decomposition products. PubChem lists GC-MS spectral information for this compound, indicating its applicability for analysis nih.gov.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers enhanced chromatographic resolution and sensitivity compared to conventional HPLC, making it particularly suitable for trace analysis of complex samples youtube.comnih.gov. UHPLC-MS/MS couples the fast separation capabilities of UHPLC with the selective and sensitive detection of tandem mass spectrometry nih.gov. This hyphenated technique is invaluable for quantifying very low concentrations of this compound in research matrices and for identifying and characterizing potential impurities or metabolites nih.gov. The MS/MS component provides highly specific detection by monitoring specific precursor-product ion transitions, minimizing matrix interference and improving accuracy in complex samples nih.gov.

Spectroscopic Methods for Quantification and Mechanistic Studies

Spectroscopic methods provide valuable information about the concentration, structure, and interactions of this compound based on its absorption or emission of electromagnetic radiation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample libretexts.orgmsu.edu. Compounds with chromophores, such as the quinone moiety in this compound, absorb UV-Vis light at specific wavelengths msu.edushimadzu.com. The absorbance is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert Law libretexts.org. UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of purified this compound solutions . It can also be used to monitor the compound's presence during isolation and purification steps. Studies investigating the interaction of taiwaniaquinoids, including this compound, with proteins have utilized UV-Vis absorption spectroscopy researchgate.net.

Fluorescence Spectroscopy in Biochemical Assays

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength instras.commdpi.comlibretexts.org. While this compound itself may not be intrinsically fluorescent, fluorescence spectroscopy can be applied in biochemical assays to study its interactions with other molecules, such as proteins, if those molecules are fluorescent or are labeled with fluorescent probes researchgate.netlibretexts.org. Changes in the fluorescence intensity, wavelength, or polarization of the fluorescent species upon binding with this compound can provide insights into the binding affinity, mechanism, and conformational changes researchgate.net. Research on the interaction of taiwaniaquinoids with fat mass and obesity-associated protein (FTO) has employed fluorescence spectroscopy to study the quenching of intrinsic protein fluorescence by the taiwaniaquinoids researchgate.net. This indicates that this compound can interact with biological molecules and that fluorescence-based methods can be used to study these interactions.

Development of Robust Sample Preparation Protocols for Complex Biological and Botanical Matrices

Analyzing this compound in biological or botanical matrices requires robust sample preparation protocols to isolate the compound of interest from interfering substances and concentrate it to detectable levels. Biological matrices, such as serum or tissue, and botanical matrices, such as plant extracts, are inherently complex, containing a wide variety of lipids, proteins, pigments, and other secondary metabolites that can interfere with analytical measurements unnes.ac.idmdpi.comresearchgate.net.

Sample preparation techniques aim to clean up the sample matrix and extract the target analyte efficiently. Common approaches for botanical matrices involve grinding the plant material, followed by extraction using suitable solvents researchgate.net. For both biological and botanical samples, techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used to isolate the analyte from the matrix europa.eu. The choice of extraction solvent and method depends on the chemical properties of this compound, such as its polarity and solubility. Optimization of these parameters is crucial to maximize recovery and minimize matrix effects.

Advanced sample preparation methods are continuously being developed to improve efficiency, reduce solvent consumption, and enhance the selectivity of the extraction process researchgate.net. These can include techniques like matrix solid-phase dispersion (MSPD) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for certain types of matrices. The goal is to obtain a clean extract suitable for subsequent analysis by sensitive detection methods. The complexity of the matrix directly impacts the required sample preparation steps, often necessitating multiple cleanup steps to remove co-extracted interferences unnes.ac.ideuropa.eu.

Validation Parameters for Analytical Methods in Academic Research (e.g., accuracy, precision, linearity)

Validation of an analytical method is a critical process in academic research to ensure that the method is reliable, accurate, and suitable for its intended purpose unnes.ac.idjddtonline.infoeurachem.orgiosrphr.org. For the analysis of this compound, particularly in complex matrices, validation parameters such as accuracy, precision, and linearity must be thoroughly evaluated.

Accuracy: Accuracy refers to the closeness of agreement between the value obtained by the method and the true value or an accepted reference value jddtonline.infoeurachem.orgeuropa.euelementlabsolutions.com. It is often assessed by analyzing samples spiked with known amounts of the analyte (e.g., this compound) and calculating the percentage recovery unnes.ac.ideuropa.eu. Accuracy studies are typically performed at different concentration levels within the expected range of the analyte jddtonline.infoeuropa.eu.

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions jddtonline.infoeuropa.euelementlabsolutions.com. Precision can be evaluated at different levels: repeatability (within a short period under the same conditions), intermediate precision (within the same laboratory but with different analysts, instruments, or days), and reproducibility (between different laboratories) jddtonline.infoiosrphr.org. Precision is usually expressed as the standard deviation or relative standard deviation (RSD) of the measurements eurachem.org.

Linearity: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range jddtonline.infoiosrphr.orgeuropa.euelementlabsolutions.com. Linearity is typically assessed by analyzing a series of standards at different concentrations and plotting the instrument response versus the analyte concentration iosrphr.orgeuropa.eu. The relationship is often evaluated using linear regression analysis, and parameters such as the correlation coefficient, y-intercept, and slope are used to describe the linearity iosrphr.orgeuropa.eu. A minimum of five concentrations is generally recommended for establishing linearity europa.eu.

Other validation parameters that may be relevant depending on the specific application include specificity (the ability to measure the analyte unequivocally in the presence of other components), limit of detection (LOD), limit of quantification (LOQ), range, ruggedness, and robustness jddtonline.infoiosrphr.orgelementlabsolutions.com. Specificity is particularly important when analyzing complex biological or botanical matrices to ensure that the signal measured is indeed from this compound and not from matrix interferences elementlabsolutions.com.

Future Research Directions and Translational Prospects in Chemical Biology

Discovery of Novel Biological Targets and Undiscovered Pathways

While Taiwaniaquinone D has been noted for its cytotoxic activity against various cancer cell lines, its precise molecular targets and the pathways through which it exerts its effects remain largely uncharacterized. A critical future direction is the comprehensive identification of its cellular binding partners. Techniques such as affinity-based protein profiling and activity-based protein profiling (ABPP) could be instrumental. rsc.org These methods utilize chemical probes derived from the parent molecule to isolate and identify interacting proteins directly from complex biological systems.

Unbiased, proteome-wide screening approaches are essential to move beyond the initial phenotype of cytotoxicity and uncover novel mechanisms of action. This could reveal previously unknown signaling pathways or cellular processes that are modulated by this compound, potentially opening new therapeutic avenues for diseases beyond cancer. Identifying these targets will not only elucidate the compound's mechanism but also provide valuable insights into fundamental biological processes and identify new druggable targets.

Development of Advanced Delivery Systems for in vitro and in vivo Research Models

Like many natural products, this compound's utility in research and potential therapeutic applications may be hampered by factors such as poor aqueous solubility and limited bioavailability. nih.govnih.gov Future research should focus on developing advanced drug delivery systems to overcome these limitations. Encapsulation within nanocarriers offers a promising strategy to enhance the stability and delivery of hydrophobic compounds.

Various nanoparticle platforms could be explored for their suitability with this compound. mdpi.com The choice of delivery system will be crucial for enabling more reliable and reproducible studies in both cell-based (in vitro) and animal (in vivo) models, ultimately facilitating a clearer understanding of its biological effects and translational potential.

Table 1: Potential Nanoparticle-Based Delivery Systems for this compound

Delivery SystemPotential AdvantagesKey Components
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, improved stability. nih.govnih.govPhospholipids (e.g., from egg yolk), Cholesterol
Polymeric Nanoparticles High drug-loading capacity, controlled release, good biocompatibility. mdpi.comBiopolymers (e.g., Chitosan), PLA, PLGA
Solid Lipid Nanoparticles High stability, controlled release, potential for targeted delivery.Solid lipids, Surfactants
Micelles Enhance solubility of poorly soluble drugs, small size for better tissue penetration.Amphiphilic block copolymers

Investigation of Synergistic Interactions with Other Bioactive Compounds in Research Settings

The investigation of combination therapies, where natural products are used alongside conventional drugs, is a rapidly growing field in preclinical research. nih.gov This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nih.gov Future studies should explore the potential synergistic interactions between this compound and other bioactive compounds, including established chemotherapeutic agents.

Such combinations could potentially enhance efficacy, overcome drug resistance, or allow for lower doses of conventional drugs, thereby reducing toxicity. mdpi.com Investigating these interactions in various cancer cell line models could identify promising combinations for further preclinical development. Understanding the molecular basis of these synergistic effects, whether through complementary mechanisms of action or modulation of drug metabolism, will be a key aspect of this research. mdpi.commdpi.com

Design and Synthesis of Photoaffinity Probes and Chemical Tools for Target Deconvolution

To definitively identify the cellular targets of this compound, the design and synthesis of specialized chemical probes are essential. Photoaffinity labeling (PAL) is a powerful technique for covalently capturing a small molecule's binding partners within a complex biological environment. nih.govmdpi.comnih.gov This method involves modifying the this compound structure to include a photoreactive group (e.g., a diazirine or aryl azide) and a reporter tag (e.g., biotin or a fluorescent dye). rsc.orgnih.gov

Upon binding to its target protein, the probe is activated by UV light, forming a highly reactive species that creates a covalent bond with the protein. nih.gov The tagged protein can then be isolated and identified using proteomic techniques. The development of such photoaffinity probes for this compound would be a significant step toward elucidating its precise mechanism of action at the molecular level. rsc.orgprinceton.edu

Table 2: Key Components of a Photoaffinity Probe for this compound

ComponentFunctionExamples
Pharmacophore The core structure that recognizes and binds to the target protein.This compound
Photoreactive Group A chemical moiety that, upon light activation, forms a covalent bond with the target. nih.govDiazirine, Aryl Azide, Benzophenone
Reporter Tag A functional group that enables detection and isolation of the probe-target complex. nih.govBiotin, Fluorescent Dye, Radioisotope
Linker/Spacer Connects the components, with its length being critical to avoid interfering with binding. nih.govAlkyl chains, Polyethylene glycol (PEG)

Integration of Computational and Systems Biology Approaches for Predictive Modeling

Computational, or in silico, methods are indispensable tools in modern drug discovery and chemical biology. sciengine.com Applying these approaches to this compound can accelerate research by predicting its biological activities, potential targets, and metabolic fate. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to screen large virtual libraries of proteins to identify potential binding partners. nih.govmdpi.comresearchgate.net

Molecular dynamics simulations can further investigate the stability and nature of the interaction between this compound and its predicted targets at an atomic level. mdpi.comresearchgate.net These computational studies can generate testable hypotheses, guide the design of more potent analogs, and help interpret experimental data within a broader systems biology context. nih.govresearchgate.net

Sustainable Sourcing and Production Strategies for this compound (e.g., Plant Cell Culture, Metabolic Engineering)

This compound is a natural product isolated from plant sources, which can present challenges for sustainable and scalable supply. researchgate.net While total synthesis of this compound and related taiwaniaquinoids has been achieved, these chemical syntheses can be complex and may not be economically viable for large-scale production. acs.orgresearchgate.netnih.govrsc.orgresearchgate.net

Future research must focus on developing sustainable and scalable production strategies. Plant cell culture technology offers a promising alternative to harvesting from the wild, providing a controlled environment for the production of valuable secondary metabolites. openagrar.decabidigitallibrary.orgmazums.ac.irnih.gov Furthermore, the field of metabolic engineering, which involves genetically modifying microorganisms like yeast or bacteria to produce complex natural products, represents a frontier for the sustainable production of compounds like this compound. mdpi.comyoutube.comrsc.orgmit.edu Elucidating the biosynthetic pathway of taiwaniaquinoids will be a critical first step towards this goal.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural identification of Taiwaniaquinone D, and how should data interpretation be validated?

Methodological Answer:

  • Spectroscopic Techniques : Use high-resolution mass spectrometry (HR-MS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to elucidate structural features. Cross-validate spectral data with published reference values .
  • Chromatographic Validation : Employ HPLC-DAD or UPLC-MS to confirm purity (>95%) and retention time consistency. Include calibration curves using authenticated standards.
  • Data Interpretation : Compare observed chemical shifts and fragmentation patterns with literature. Address discrepancies by re-examining solvent effects or sample degradation .

Q. Table 1: Key Parameters for Structural Validation

TechniqueCritical ParametersValidation Criteria
HR-MSResolution (>30,000), mass error (<3 ppm)Match to theoretical m/z
¹³C NMRSolvent (CDCl₃/DMSO-d₆), referencing (TMS)Consistency with known analogs
HPLC-DADColumn type (C18), gradient elutionPeak symmetry, retention time

Q. How should researchers design isolation protocols for this compound to ensure reproducibility?

Methodological Answer:

  • Extraction Optimization : Test solvent systems (e.g., methanol, dichloromethane) for yield efficiency via Soxhlet extraction. Include polarity gradients to minimize co-elution .
  • Chromatographic Steps : Use flash chromatography for preliminary fractionation, followed by preparative HPLC for final purification. Document column dimensions, flow rates, and solvent ratios.
  • Reproducibility Checks : Perform triplicate extractions under identical conditions. Report yield variability and purity thresholds (e.g., ≥90% by area under the curve) .

Q. Critical Considerations :

  • Specify plant material source, collection date, and voucher specimen details.
  • Address seasonal variability in metabolite content through multi-batch analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Comparative Analysis : Tabulate IC₅₀ values, cell lines, and assay conditions (e.g., incubation time, serum concentration) to identify confounding variables .
  • Statistical Rigor : Apply ANOVA or non-parametric tests to assess inter-study variability. Use funnel plots to detect publication bias.
  • Mechanistic Context : Cross-reference bioactivity with structural analogs (e.g., Taiwaniaquinones A–C) to isolate substituent-specific effects .

Q. Table 2: Common Bioassay Discrepancies and Mitigation Strategies

Discrepancy TypeRoot CauseMitigation Strategy
Variable IC₅₀ valuesCell line heterogeneityUse ATCC-validated lines
Inconsistent cytotoxicitySerum interference in assaysStandardize FBS concentration
Poor dose-response curvesCompound solubility issuesPre-test in DMSO/PBS mixtures

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, oxidases). Validate docking poses with molecular dynamics simulations .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to derive electronic descriptors (HOMO-LUMO, Mulliken charges). Train models using partial least squares (PLS) regression .
  • Validation : Compare predicted vs. experimental IC₅₀ values for derivatives. Report R² values and cross-validation metrics .

Q. Advanced Considerations :

  • Address overfitting by limiting descriptor numbers and using external test sets.
  • Incorporate solvent effects (implicit/explicit models) in docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.